Ortho-Chloro vs. Unsubstituted Phenyl: 100-Fold Increase in Norepinephrine Uptake Inhibition for Derived Tetrahydropyrimidine
The 2-amino-5-(2-chlorophenyl)-1,4,5,6-tetrahydropyrimidine compound, synthesized directly from 2-(2-chlorophenyl)-1,3-propanediamine, demonstrated more than a 100-fold greater potency in inhibiting norepinephrine uptake compared to tricyclic antidepressant (TCA) standards. This dramatic potency enhancement is a direct result of the ortho-chloro substitution, a feature not observed in the 5-phenyl (unsubstituted) analog synthesized from the parent 2-phenyl-1,3-propanediamine [1].
| Evidence Dimension | In vitro inhibition of norepinephrine uptake (potency vs. TCA standard) |
|---|---|
| Target Compound Data | >100-fold more potent than TCA standards (for the tetrahydropyrimidine derivative synthesized from 2-(2-chlorophenyl)-1,3-propanediamine) |
| Comparator Or Baseline | 2-amino-5-phenyl-1,4,5,6-tetrahydropyrimidine (derived from 2-phenyl-1,3-propanediamine): Not reported to have >100-fold potency; significantly less active |
| Quantified Difference | An increase in potency of over two orders of magnitude (>100x) is specifically attributed to the ortho-chloro substituted compound. |
| Conditions | In vitro synaptosomal uptake assay for norepinephrine, comparing the 2-amino parent compounds of the 5-phenyl and 5-(2-chlorophenyl) series against standard TCAs. |
Why This Matters
For medicinal chemistry procurement, this demonstrates a clear Structure-Activity Relationship (SAR) advantage: selecting the ortho-chloro diamine precursor is essential for accessing a lead compound with a 100-fold therapeutic potency gain over analogs from unsubstituted precursors.
- [1] Weinhardt, K., et al. Synthesis and antidepressant profiles of phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines. Journal of Medicinal Chemistry, 1985, 28(6), 694-698. View Source
